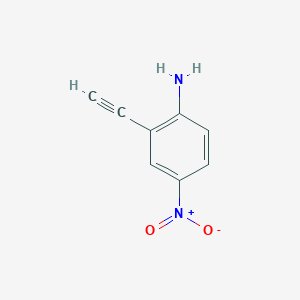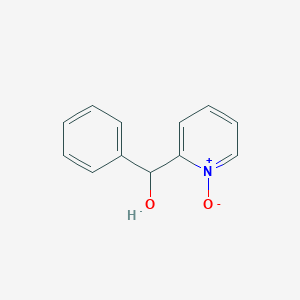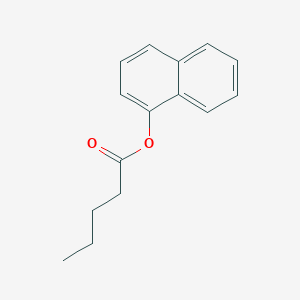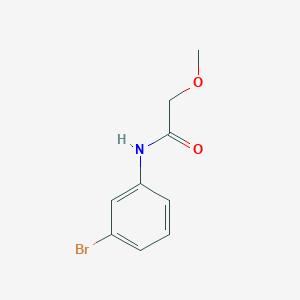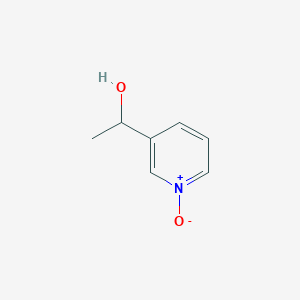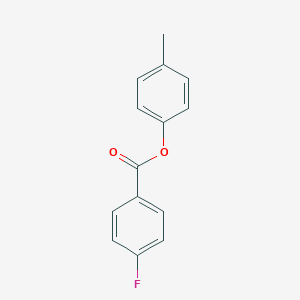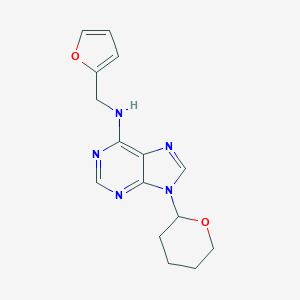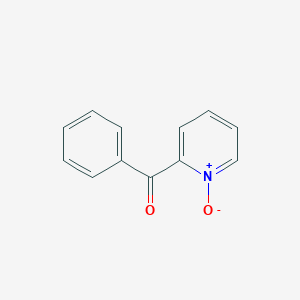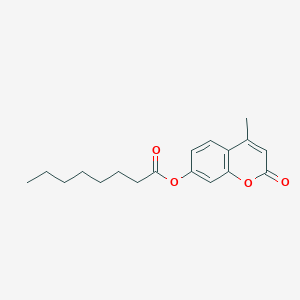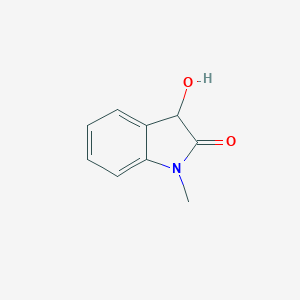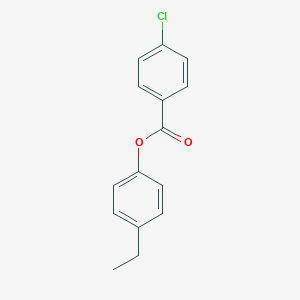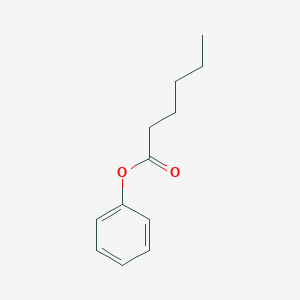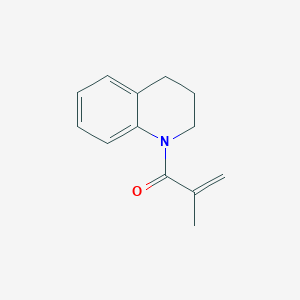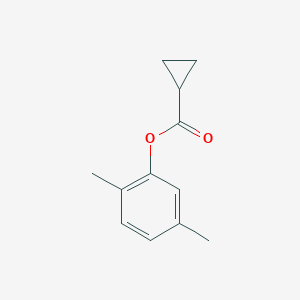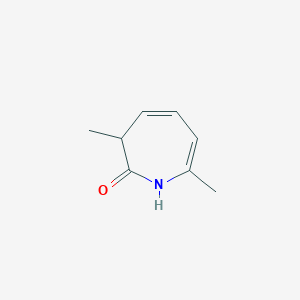
3,7-dimethyl-1,3-dihydro-2H-azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-1,3-dihydro-2H-azepin-2-one is a heterocyclic organic compound that belongs to the class of azepines. It is also known by its chemical name, 2,6-dimethylpiperidin-1-one oxime. This compound has received significant attention in scientific research due to its diverse potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been proposed that 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one may interact with specific receptors in the body, such as the GABA-A receptor, to produce its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
3,7-dimethyl-1,3-dihydro-2H-azepin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been found to possess significant antibacterial and antifungal activity against a variety of microorganisms. Additionally, it has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one has been shown to possess significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one for lab experiments is its diverse range of biological activities. This compound has been shown to exhibit significant activity against a variety of microorganisms and cancer cell lines, making it a valuable tool for the study of infectious diseases and cancer biology. Additionally, 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one has been shown to possess significant antioxidant and neuroprotective effects, making it a promising candidate for the study of neurodegenerative disorders.
However, one of the limitations of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one for lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one is not fully understood, which may make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one. One area of research that may be of interest is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one and to determine its potential applications in the treatment of various diseases. Finally, the potential toxicity of this compound should be further explored to determine its safety profile for use in humans.
Métodos De Síntesis
The synthesis of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one involves the reaction of 2,6-dimethylpiperidin-1-one with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 2,6-dimethylpiperidin-1-one oxime, which is subsequently converted to 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one through a cyclization reaction.
Aplicaciones Científicas De Investigación
3,7-dimethyl-1,3-dihydro-2H-azepin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. Additionally, this compound has been shown to possess significant antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
67102-02-7 |
|---|---|
Nombre del producto |
3,7-dimethyl-1,3-dihydro-2H-azepin-2-one |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
3,7-dimethyl-1,3-dihydroazepin-2-one |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(2)9-8(6)10/h3-6H,1-2H3,(H,9,10) |
Clave InChI |
RSWQTXPZPPMXQB-UHFFFAOYSA-N |
SMILES |
CC1C=CC=C(NC1=O)C |
SMILES canónico |
CC1C=CC=C(NC1=O)C |
Otros números CAS |
67102-02-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



